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Cat. No.: B14745161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic

Resonance (NMR) spectroscopy for the structural elucidation and characterization of azonine,

a nine-membered, nitrogen-containing heterocyclic compound. Given that azonine and its

derivatives are medium-sized rings, they often exhibit conformational flexibility, which presents

unique challenges in their NMR analysis. These notes address these challenges and provide

detailed protocols for a suite of NMR experiments essential for a thorough characterization.

Introduction to Azonine and NMR Characterization
Azonine (C₈H₉N) is a heterocyclic analog of cyclononatetraene.[1][2] Its characterization is of

interest due to its classification as a potentially aromatic 10-π electron system. The nine-

membered ring of azonine is conformationally labile, which can lead to complex NMR spectra,

often characterized by broad signals at room temperature due to the rapid interconversion of

multiple conformers.[3][4][5] Therefore, a multi-faceted NMR approach, including one-

dimensional (1D) and two-dimensional (2D) techniques, often coupled with variable-

temperature (VT) studies, is crucial for its complete structural and dynamic characterization.

Key NMR Spectroscopy Techniques for Azonine
A combination of the following NMR experiments is recommended for the comprehensive

analysis of azonine and its derivatives:
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1D ¹H and ¹³C NMR: For initial assessment of the chemical environment of protons and

carbons.

Variable-Temperature (VT) NMR: To slow down conformational exchange and resolve broad

signals into distinct peaks for individual conformers.[3]

2D Correlated Spectroscopy (COSY): To identify proton-proton (¹H-¹H) spin-spin coupling

networks.

2D Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton-

carbon (¹H-¹³C) pairs.[6]

2D Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) ¹H-

¹³C correlations, which are crucial for establishing the connectivity of the molecular skeleton.

[7]

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect

Spectroscopy (ROESY): To determine through-space proximities of protons, providing

insights into the 3D structure and stereochemistry. For medium-sized molecules like

azonine, ROESY is often preferred as the Nuclear Overhauser Effect (NOE) can be close to

zero.[8][9]

Data Presentation: Predicted NMR Data for 1H-
Azonine
Due to the inherent instability of the parent azonine, experimental NMR data is scarce. The

following table presents theoretically predicted ¹H and ¹³C NMR chemical shifts for 1H-azonine.

This data serves as a reference for the expected spectral features. Disclaimer: These are

computationally predicted values and may differ from experimental results.
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Atom Position
Predicted ¹H

Chemical Shift (ppm)

Predicted ¹³C

Chemical Shift (ppm)

Expected ¹H-¹H

Coupling Constants

(J, Hz)

H2 / H9 6.8 - 7.2 125 - 130 J2,3 / J8,9 ≈ 7-9 (cis)

H3 / H8 5.6 - 6.0 120 - 125
J3,4 / J7,8 ≈ 10-12

(trans)

H4 / H7 5.8 - 6.2 128 - 132 J4,5 / J6,7 ≈ 7-9 (cis)

H5 / H6 6.0 - 6.4 123 - 128 J5,6 ≈ 10-12 (trans)

NH 7.5 - 8.5 (broad) - -

Experimental Protocols
General Sample Preparation

Dissolve 5-10 mg of the azonine compound in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or THF-d₈).

Filter the solution into a 5 mm NMR tube.

For quantitative measurements, ensure complete dissolution and accurate concentration

determination.

1D ¹H and ¹³C NMR Spectroscopy
Objective: To obtain an overview of the proton and carbon environments.

Protocol:

Acquire a standard 1D ¹H spectrum. Observe for signal broadening, which may indicate

dynamic processes.

Acquire a 1D ¹³C spectrum with proton decoupling.

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer)

experiment to differentiate between CH, CH₂, and CH₃ groups.
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Variable-Temperature (VT) NMR Spectroscopy
Objective: To resolve broad signals arising from conformational exchange.

Protocol:

Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).

Gradually decrease the temperature in increments of 10-20 K.

Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a

new spectrum.

Monitor the spectra for the sharpening of broad peaks into distinct signals, indicating the

slowing of conformational exchange.[3]

Once sharp signals are obtained, a full suite of 2D NMR experiments should be performed

at this low temperature.

2D COSY Spectroscopy
Objective: To establish ¹H-¹H connectivity.

Protocol:

Set up a standard COSY experiment.

Optimize the spectral width to encompass all proton signals.

Process the data to generate a 2D spectrum where cross-peaks indicate coupled protons.

2D HSQC Spectroscopy
Objective: To identify directly attached ¹H-¹³C pairs.

Protocol:

Set up a standard HSQC experiment.
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Set the ¹³C spectral width to include all expected carbon resonances.

The resulting 2D spectrum will show correlations between protons and the carbons they

are directly bonded to.

2D HMBC Spectroscopy
Objective: To determine long-range ¹H-¹³C connectivities.

Protocol:

Set up a standard HMBC experiment.

Optimize the long-range coupling delay (typically for J-couplings of 4-10 Hz) to observe 2-

and 3-bond correlations.

This experiment is critical for piecing together the carbon skeleton and confirming the

substitution pattern.[7]

2D NOESY/ROESY Spectroscopy
Objective: To investigate the 3D structure and stereochemistry through through-space

proton-proton interactions.

Protocol:

For medium-sized molecules like azonine, a ROESY experiment is generally

recommended.[8]

Set up a 2D ROESY experiment with an appropriate mixing time (e.g., 100-300 ms).

The presence of cross-peaks between protons indicates that they are close in space

(typically < 5 Å).

This information is invaluable for determining the relative stereochemistry and the

preferred conformation of the azonine ring.

Mandatory Visualizations
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Caption: Experimental workflow for the NMR characterization of azonine.
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Caption: Logical relationships in NMR data interpretation for azonine.
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Caption: Decision pathway for analyzing conformationally flexible azonine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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